Cas no 157335-95-0 (METHYL 2,4-DIMETHYLPYRIMIDINE-5-CARBOXYLATE)

METHYL 2,4-DIMETHYLPYRIMIDINE-5-CARBOXYLATE 化学的及び物理的性質
名前と識別子
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- METHYL 2,4-DIMETHYLPYRIMIDINE-5-CARBOXYLATE
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- インチ: 1S/C8H10N2O2/c1-5-7(8(11)12-3)4-9-6(2)10-5/h4H,1-3H3
- InChIKey: GCNXMOPYTWVVQA-UHFFFAOYSA-N
- SMILES: C1(C)=NC=C(C(OC)=O)C(C)=N1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 2
METHYL 2,4-DIMETHYLPYRIMIDINE-5-CARBOXYLATE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM379908-1g |
methyl 2,4-dimethylpyrimidine-5-carboxylate |
157335-95-0 | 95%+ | 1g |
$389 | 2023-02-02 |
METHYL 2,4-DIMETHYLPYRIMIDINE-5-CARBOXYLATE 関連文献
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METHYL 2,4-DIMETHYLPYRIMIDINE-5-CARBOXYLATEに関する追加情報
METHYL 2,4-DIMETHYLPYRIMIDINE-5-CARBOXYLATE (CAS No. 157335-95-0): A Versatile Building Block in Modern Organic Synthesis
METHYL 2,4-DIMETHYLPYRIMIDINE-5-CARBOXYLATE (CAS No. 157335-95-0) is a high-value pyrimidine derivative widely utilized in pharmaceutical, agrochemical, and materials science research. This heterocyclic compound features a methyl ester functional group at the 5-position and two methyl substituents at the 2- and 4-positions of the pyrimidine ring, making it an exceptionally versatile chemical intermediate.
Recent advances in drug discovery have highlighted the importance of functionalized pyrimidines like METHYL 2,4-DIMETHYLPYRIMIDINE-5-CARBOXYLATE. The compound's molecular structure allows for diverse structure-activity relationship (SAR) modifications, particularly in developing kinase inhibitors and antiviral agents. Researchers are actively exploring its potential in cancer therapeutics, with particular interest in its role as a precursor for targeted therapy compounds.
In material science, this methyl ester pyrimidine derivative shows promise for creating organic electronic materials. Its electron-deficient aromatic system makes it suitable for designing n-type semiconductors and photoactive materials. The compound's thermal stability and tunable electronic properties align well with current demands for sustainable materials in optoelectronic devices.
Synthetic chemists value METHYL 2,4-DIMETHYLPYRIMIDINE-5-CARBOXYLATE for its regioselective reactivity. The methyl ester group can undergo various transformations including hydrolysis, amidation, or reduction, while the pyrimidine core participates in cross-coupling reactions and nucleophilic substitutions. These features make it invaluable for library synthesis in medicinal chemistry projects.
Environmental considerations have driven innovation in the production of METHYL 2,4-DIMETHYLPYRIMIDINE-5-CARBOXYLATE. Modern green chemistry approaches employ catalytic methods and atom-economical processes to synthesize this compound with reduced environmental impact. These advancements address growing concerns about sustainable chemical manufacturing while maintaining high product purity standards.
Analytical characterization of METHYL 2,4-DIMETHYLPYRIMIDINE-5-CARBOXYLATE typically involves HPLC, GC-MS, and NMR spectroscopy. The compound's chromatographic behavior and spectral properties are well-documented, facilitating quality control in research and production settings. Recent publications have optimized analytical methods for detecting trace impurities, crucial for pharmaceutical-grade applications.
The growing demand for METHYL 2,4-DIMETHYLPYRIMIDINE-5-CARBOXYLATE reflects broader trends in specialty chemicals markets. Its applications span from small molecule drugs to advanced materials, positioning it as a key player in innovation-driven chemistry. As research continues to uncover new uses for this multifunctional compound, its importance in scientific advancement is expected to grow significantly.
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